molecular formula C13H18N4O B2899589 2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine CAS No. 2197711-08-1

2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine

Numéro de catalogue B2899589
Numéro CAS: 2197711-08-1
Poids moléculaire: 246.314
Clé InChI: GCKXONNVNXTBOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine” is a novel imidazo[1,2-b]pyridazine . It has been described as an IL-17A inhibitor for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . The IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key part in chronic inflammation and is a major driver of tissue damage .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines involves the condensation of substituted 2-aminopyridines with α-halo ketones . This is followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Chemical Reactions Analysis

The compound “2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine” has been found to inhibit TAK1 at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .

Applications De Recherche Scientifique

Inhibition of TNF-α Production

This compound has been evaluated for its potential to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine involved in inflammatory diseases like rheumatoid arthritis. It has shown inhibition of TNF-α production with IC50 values in the low micromolar range, indicating its potential for further development in treating inflammatory diseases .

TAK1 Kinase Inhibition for Multiple Myeloma

The compound has been discovered as a TAK1 kinase inhibitor with excellent activities against multiple myeloma, a type of blood cancer. It inhibits TAK1 at nanomolar concentrations and has the potential to be translated into anti-multiple myeloma therapeutics .

Optoelectronic Device Applications

Imidazo[1,2-b]pyridazine derivatives, including this compound, have shown great potential in materials science, particularly in optoelectronic devices. They have been reported in innovations for sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

IL-17A Inhibition for Autoimmune Diseases

These derivatives have been studied as IL-17A inhibitors, which could be beneficial for treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The inhibition of IL-17A can help modulate the immune response and alleviate symptoms associated with these conditions .

PI3K Signaling Pathway Inhibition for Cancer Treatment

The compound has been associated with the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often linked with tumorigenesis and cancer progression. PI3K inhibitors, including this compound, have attracted significant interest for cancer treatment .

Orientations Futures

The compound has the potential to be translated into anti-MM therapeutics . It may provide efficacy comparable to anti-IL-17A antibodies for psoriasis . In addition, anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time . This inactivation pathway would not be operative for small molecule IL-17A inhibitors .

Propriétés

IUPAC Name

2-imidazo[1,2-b]pyridazin-6-yloxy-N,N-dimethylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-16(2)10-4-3-5-11(10)18-13-7-6-12-14-8-9-17(12)15-13/h6-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKXONNVNXTBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.